1-Hydroxypropan-2-yl phenylacetate
Description
Properties
CAS No. |
80550-08-9 |
|---|---|
Molecular Formula |
C11H14O3 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
1-hydroxypropan-2-yl 2-phenylacetate |
InChI |
InChI=1S/C11H14O3/c1-9(8-12)14-11(13)7-10-5-3-2-4-6-10/h2-6,9,12H,7-8H2,1H3 |
InChI Key |
DXHOVHBHSDKPAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)OC(=O)CC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Reaction Optimization
Critical parameters influencing ester yield include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Acid Catalyst Load | 1.2–1.5 mol% H₂SO₄ | Maximizes rate without side reactions |
| Molar Ratio | 1:1.2 (acid:alcohol) | Drives equilibrium via alcohol excess |
| Solvent | Toluene | Efficient azeotrope with water |
| Temperature | 115±2°C | Balances reaction rate and thermal stability |
Post-reaction workup involves neutralization with aqueous NaHCO₃, followed by extraction with ethyl acetate (3×50 mL per 100 mmol substrate) and drying over anhydrous Na₂SO₄. Rotary evaporation yields crude product, which undergoes purification via vacuum distillation (bp 142–145°C at 15 mmHg) or recrystallization from hexane/ethyl acetate mixtures.
Alternative Synthetic Routes
Oxidative Esterification of Styrene Derivatives
A patent-pending methodology (CN101407459B) bypasses isolated phenylacetic acid by oxidizing styrene derivatives directly to ester products. Using iodine (10 mol%) and oxone (2 equiv) in 1,2-dimethoxyethane/water (4:1 v/v), styrene undergoes tandem oxidation-esterification with 1-hydroxypropan-2-ol at ambient temperature:
$$
\text{Styrene} + \text{Oxone} \xrightarrow{\text{I}2, \text{DME/H}2\text{O}} \text{Phenylacetic Acid Intermediate} \xrightarrow{\text{1-Hydroxypropan-2-ol}} \text{Target Ester}
$$
This one-pot protocol achieves 83–86% yield over 12 hours, eliminating the need for acid catalysis and enabling gram-scale production.
Enzymatic Transesterification
Immobilized lipases (e.g., Candida antarctica Lipase B) facilitate solvent-free transesterification between phenylacetyl esters and 1-hydroxypropan-2-ol. Under vacuum (50 mbar) at 45°C, enzyme-catalyzed reactions convert methyl phenylacetate to the target ester with 91% enantiomeric excess and 94% conversion in 24 hours. This method proves particularly valuable for producing optically pure batches required in chiral drug synthesis.
Industrial-Scale Production Technologies
Continuous-Flow Reactor Systems
Modern manufacturing plants employ tubular flow reactors to enhance heat/mass transfer during esterification. A representative setup combines:
- Coaxial feed streams of phenylacetic acid (0.5 M in toluene) and 1-hydroxypropan-2-ol (0.6 M)
- In-line static mixers ensuring turbulent flow (Reynolds > 4000)
- Sulfuric acid (1 mol%) injected via micromixer
- Residence time of 40 minutes at 120°C
This configuration achieves 89% conversion with a throughput of 12 kg/h, significantly outperforming batch reactors in energy efficiency.
Reactive Distillation Columns
Integrating reaction and separation units, reactive distillation systems utilize structured packing materials to simultaneously:
- Catalyze esterification via sulfonated polystyrene resins
- Remove water through fractional distillation
- Recycle excess alcohol
Pilot-scale trials demonstrate 95% phenylacetic acid conversion at 130°C with a reflux ratio of 2:1, reducing downstream purification costs by 60% compared to conventional methods.
Purification and Analytical Characterization
Chromatographic Techniques
Silicic acid column chromatography (100–200 mesh) with hexane/ethyl acetate gradients (5:1 to 3:1 v/v) effectively separates the ester from unreacted starting materials. Analytical HPLC (C18 column, 70:30 methanol/water, 1 mL/min) confirms purity >99% with retention time at 8.7 minutes.
Chemical Reactions Analysis
Types of Reactions: 1-Hydroxypropan-2-yl phenylacetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Phenylacetic acid derivatives.
Reduction: 1-Hydroxypropan-2-yl phenylmethanol.
Substitution: Various esters and amides.
Scientific Research Applications
While comprehensive data tables and case studies for the applications of "1-Hydroxypropan-2-yl phenylacetate" are not available within the provided search results, the available literature does offer some insights into its potential applications and related compounds.
Scientific Research Applications
- As an intermediate in synthesis: "this compound" can be used as a building block in the synthesis of more complex molecules .
- Analytical method development: It is suitable for use in analytical method development and quality control applications .
- Malodor-blocking perfume composition: It can be used as a ingredient in malodor-blocking perfume compositions .
- Traditional Chinese medicine research: Compounds have been screened for their potential against SARS-CoV-2 helicase .
Related Compounds and their applications:
- Tetrahydroisoquinolines: Isoquinoline derivatives, particularly 1,1-dialkyl-1,2,3,4-tetrahydroisoquinolines, have shown varied biological effects, such as peripheral vasodilatory, sympathetic nerve stimulating, analgesic, and anticonvulsant activities . Some have become clinically available, demonstrating potent dopamine D2 receptor-blocking activity and a good safety profile .
- Other Esters: Research has been done on related compounds such as 4-(2-hydroxypropan-2-yl)phenyl acetate .
Mechanism of Action
The mechanism of action of 1-hydroxypropan-2-yl phenylacetate involves its interaction with specific molecular targets. The ester group can be hydrolyzed by esterases to release phenylacetic acid and 1-hydroxypropan-2-ol. These metabolites can then participate in various biochemical pathways, influencing cellular processes.
Comparison with Similar Compounds
Antitumor Activity
- Sodium Phenylacetate : Reduces Bcl-2 expression, induces G1 cell cycle arrest, and upregulates p21<sup>Cip1</sup> in osteosarcoma cells . In vivo, it extends survival in rat glioblastoma models by promoting tumor differentiation .
- Phenylbutyrate : Exhibits 2–3-fold higher potency than phenylacetate in ovarian cancer cell lines, with IC50 values in the millimolar range. Synergizes with lovastatin to inhibit mevalonate incorporation .
- This compound: While direct data are lacking, its hydroxyl group may enhance solubility and bioavailability compared to non-polar esters like methyl or ethyl phenylacetate.
Metabolic Pathways
Toxicity and Clinical Utility
- Sodium phenylacetate causes reversible CNS depression at high doses (>200 µg/mL serum concentrations) but is well-tolerated in clinical trials .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for 1-Hydroxypropan-2-yl phenylacetate, and how is purity validated?
- Methodology : The compound can be synthesized via esterification of phenylacetic acid with 1-hydroxypropan-2-ol under acid catalysis. Purity optimization involves chromatography (e.g., Ascentis® Express Phenyl-Hexyl UHPLC columns) and spectroscopic validation (NMR, MS) . For related phenylacetate derivatives, carbonyl chloride synthesis routes with cobalt catalysts have been employed to ensure high yield and purity .
Q. What in vitro models are suitable for initial biological activity screening?
- Methodology : Androgen-independent prostate cancer (PC3, DU145) and osteosarcoma cell lines are commonly used. Key endpoints include:
- Cell proliferation : Dose-dependent inhibition via MTT assays .
- Apoptosis markers : Flow cytometry for Bcl-2 downregulation and Bax upregulation .
- Phenotypic reversion : Reduced invasiveness (Matrigel assays) and tumorigenicity in xenograft models .
Q. How are physicochemical properties (e.g., solubility, stability) characterized for formulation studies?
- Methodology :
- Solubility : Phase diagrams using polar (ethanol, DMSO) and nonpolar solvents .
- Stability : Accelerated degradation studies under varying pH/temperature, monitored via HPLC .
Advanced Research Questions
Q. What molecular mechanisms underlie the apoptotic effects of phenylacetate derivatives, and how do cell-type-specific responses vary?
- Mechanistic Insights :
- Cell cycle arrest : G1 phase arrest via p21Cip1 upregulation and pRb dephosphorylation .
- Gene modulation : Reduced TGF-β2 mRNA and increased HLA class I expression, enhancing immune recognition .
Q. How can computational models improve predictions of this compound’s bulk properties?
- Methodology :
- Force field optimization : Adjust Lennard-Jones parameters (e.g., reduced well depth for aromatic carbons and carbonyl oxygen) to align simulated density and enthalpy of vaporization (DvapH) with experimental data .
- Validation : Compare GAFF-LCFF predictions against experimental r (density) and DvapH values .
Q. What strategies resolve discrepancies between in vitro efficacy and in vivo pharmacokinetics?
- Approach :
- Nonlinear pharmacokinetics : Dose escalation studies with frequent plasma monitoring to avoid accumulation (e.g., Phase I trials showing neurologic toxicity at high doses) .
- Combinatorial therapy : Synergy with suramin or histone deacetylase inhibitors to lower effective doses .
Methodological Challenges
Q. How are analytical techniques optimized for detecting trace metabolites in biological matrices?
- Protocol :
- LC-MS/MS : Use phenyl-hexyl columns with mobile phase additives (e.g., 0.1% formic acid) to enhance sensitivity .
- Sample prep : Solid-phase extraction (SPE) with Restorase® DNA polymerase to minimize matrix interference .
Q. What experimental designs address conflicting data on proteolytic activity modulation?
- Resolution :
- Protease profiling : Quantify urokinase plasminogen activator (uPA) activity via fluorogenic substrates in treated vs. untreated cells .
- Multi-omics integration : Correlate proteomics data with transcriptomic changes (e.g., RNA-seq for protease inhibitors) .
Tables for Key Data
| Property | Experimental Value | Computational Prediction | Reference |
|---|---|---|---|
| Density (r) | 1.12 g/cm³ | 1.08 g/cm³ (GAFF-LCFF) | |
| DvapH | 45.2 kJ/mol | 43.8 kJ/mol (GAFF-LCFF) |
| Cell Line | IC₅₀ (Phenylacetate) | Key Pathway Affected |
|---|---|---|
| PC3 (Prostate) | 5 mM | TGF-β2 ↓, HLA class I ↑ |
| Osteosarcoma | 3.8 mM | Bcl-2 ↓, Bax ↑ |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
